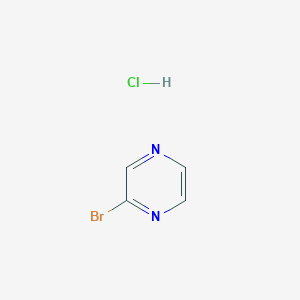

2-Bromopyrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromopyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVAUZRQCOJHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromopyrazine and Its Hydrochloride Salt

Chemo- and Regioselective Bromination Techniques

Direct bromination of the pyrazine ring is generally not a favored method due to the deactivation of the ring by the two nitrogen atoms, which can lead to low yields and a mixture of products. To achieve the specific synthesis of 2-bromopyrazine, the most effective and widely utilized strategy is the Sandmeyer reaction, which starts from 2-aminopyrazine (B29847). wikipedia.orgmasterorganicchemistry.com This method provides excellent chemo- and regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material.

The Sandmeyer reaction is a two-step process:

Diazotization of 2-Aminopyrazine : The first step is the conversion of the primary aromatic amine group of 2-aminopyrazine into a diazonium salt. This is typically achieved by treating a solution of 2-aminopyrazine in a strong mineral acid, such as hydrobromic acid (HBr), with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). The nitrous acid generated in situ reacts with the amino group to form the pyrazine-2-diazonium salt. masterorganicchemistry.com Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. researchgate.net

Substitution with Bromide : The second step involves the displacement of the diazonium group (N₂), an excellent leaving group, with a bromide ion. This substitution is catalyzed by copper(I) bromide (CuBr). wikipedia.orgnih.gov The in-situ generated diazonium salt solution is added to a solution of CuBr, leading to the formation of 2-bromopyrazine via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

| Starting Material | Reagents | Catalyst | Solvent/Acid | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Amine | 1. NaNO₂, HBr 2. Bromine | None (Bromine as source) | 48% aq. HBr | Not specified | ~93% | heteroletters.org |

| 2-Aminothiazole | t-BuONO | CuBr₂ | Acetonitrile (B52724) | 40-65 °C | 79% (for dibromo product) | nih.gov |

| 3-Amino-2-chloropyridine | 1. NaNO₂, 48% HBr 2. CuBr | CuBr | 48% aq. HBr | -20 °C to -10 °C | 97% (for 2-chloro-3-bromopyridine) | researchgate.net |

| Generic Aryl Amine | NaNO₂, HBr | CuBr | Aqueous HBr | Low temperature | General method | masterorganicchemistry.com |

Preparation and Purification of 2-Bromopyrazine Hydrochloride Salt

The conversion of the free base, 2-bromopyrazine, into its hydrochloride salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, handling, and solubility in certain solvents. The nitrogen atoms in the pyrazine ring are basic and can be protonated by a strong acid like hydrochloric acid (HCl).

The general procedure for salt formation involves dissolving the purified 2-bromopyrazine in a suitable anhydrous organic solvent. nih.gov A solution of hydrogen chloride, also in an anhydrous solvent (e.g., diethyl ether, isopropanol, or acetone), is then added to the 2-bromopyrazine solution. nih.govnih.gov Because the resulting hydrochloride salt is ionic, it is significantly less soluble in most organic solvents than its free base form and precipitates out of the solution.

Purification of the newly formed salt typically involves the following steps:

Filtration : The precipitated solid is collected from the reaction mixture by vacuum filtration.

Washing : The collected salt is washed with a cold, anhydrous solvent, such as diethyl ether, to remove any residual unreacted starting materials or soluble impurities.

Drying : The purified salt is then dried under a vacuum to remove all traces of solvent.

If necessary, further purification can be accomplished through recrystallization from an appropriate solvent system.

| Free Base | Acid Source | Solvent | Purification Method | Reference |

|---|---|---|---|---|

| Bedaquiline | Hydrochloric Acid | Acetone | Precipitation, Filtration | nih.gov |

| 2-Hydroxy-5-methylpyrazine | Hydrochloric Acid | Aqueous solution, then evaporated | Extraction with Chloroform (B151607) | google.com |

| Trifluoromethoxypyrazine derivative | 3% aqueous HCl | Diethyl Ether / Water | Neutralization, Extraction, Distillation | nih.gov |

| Pyrazinecarboxylic acids | Hydrazine Hydrate (for hydrazinium (B103819) salts) | Aqueous solution | Neutralization, Crystallization | researchgate.net |

Nucleophilic Substitution Reactions of 2-Bromopyrazine

2-Bromopyrazine is a versatile substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the carbon-bromine bond, making it susceptible to attack by various nucleophiles.

Amination Reactions with Primary and Secondary Amines

The displacement of the bromide in 2-bromopyrazine by primary and secondary amines is a fundamental method for the synthesis of aminopyrazines. These reactions are typically carried out in the presence of a base and often require elevated temperatures. Copper-catalyzed amination reactions, such as the Ullmann condensation, have been successfully employed for the N-arylation of amines with 2-halopyridines, a related class of compounds, suggesting similar reactivity for 2-bromopyrazine. bohrium.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for forming C-N bonds and has been successfully applied to the amination of 2-bromopyridines with a wide range of amines, including volatile ones. researchgate.netchemspider.com These methods often provide high yields and good functional group tolerance. For instance, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed as a practical method for synthesizing secondary and tertiary aminopyridines. researchgate.net

A study on the palladium-catalyzed amination of 2,6-dihalopyridines with polyamines demonstrated that the reaction proceeds efficiently, although the formation of by-products through reaction with the solvent or base can occur. cas.cz Copper(I)-catalyzed amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849) has also been reported as a mild and efficient method for producing aminopyridine derivatives. researchgate.net

Table 1: Examples of Amination Reactions with 2-Bromopyridine

| Amine | Catalyst System | Product | Yield (%) | Reference |

| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| Aniline | Pd(OAc)₂ / XPhos / t-BuONa | N-phenyl-2-aminopyridine | - | researchgate.net |

| n-Octylamine | CuI / 2-isobutyrylcyclohexanone | N-(n-octyl)-2-aminopyridine | - | bohrium.com |

| Aqueous Ammonia | Cu₂O | 2-Aminopyridine (B139424) | - | researchgate.net |

Alkoxylation and Thiolation Transformations

2-Bromopyrazine can undergo alkoxylation and thiolation to yield the corresponding ethers and thioethers. These reactions typically involve the reaction of 2-bromopyrazine with an alkoxide or a thiol in the presence of a base. Non-catalytic alkoxylation of 2-bromopyridine has been documented, though it often requires harsh reaction conditions. cas.cz More recent methods have focused on catalyzed reactions to improve efficiency and mildness. For instance, the reaction of 3-bromo-2-diethylaminopyridine with various alcohols in the presence of t-BuOK/18-crown-6 has been shown to produce 4-alkoxy-2-diethylaminopyridines in good yields. thieme-connect.com

Thiolation of 2-bromopyrazine can be achieved by reacting it with a thiol or a disulfide. Copper-catalyzed C-H thiolation of 2-pyridones using disulfides has been reported, suggesting a potential route for the functionalization of pyrazine rings. rsc.org Additionally, a computational study has investigated the aromatic nucleophilic substitution reaction of 2-bromopyridine with thiophenol, highlighting the role of water as both a catalyst and a solvent in stabilizing the transition state. niscpr.res.in The direct thiolation of pyridine (B92270) derivatives can be challenging due to regioselectivity issues and the propensity of thiol groups to oxidize.

Cyanation and Related C-N Bond Formations

The cyanation of 2-bromopyrazine is a valuable transformation for introducing a cyano group, which can serve as a precursor for other functional groups. Palladium-catalyzed cyanation is a well-established and efficient method for this purpose. This reaction is typically carried out using a cyanide source, such as potassium ferrocyanide(II) or sodium cyanide, in a polar aprotic solvent like DMF or NMP. scispace.com The presence of a palladium catalyst, often with a phosphine (B1218219) ligand, facilitates the reaction under relatively mild conditions. rsc.org Research has shown that even unreactive aryl chlorides can undergo cyanation, although yields may be moderate. scispace.com The cyanation of 2-bromopyridine has been achieved with a 78% yield using a palladium-based catalyst. scispace.comrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyrazine is an excellent substrate for these transformations. rsc.orgeie.grchemie-brunschwig.ch

Palladium-Catalyzed Suzuki-Miyaura Coupling and its Variants

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. mychemblog.com 2-Bromopyrazine readily participates in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters to form substituted pyrazines. rsc.org These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or cesium carbonate. mychemblog.comrsc.org The reaction has been successfully applied to highly functionalized bromopyrazines, yielding heterobiaryl products in high yields. rsc.org Even challenging couplings, such as those involving 2-pyridyl nucleophiles, have been achieved through the development of specialized catalyst systems. nih.gov The carbonylative Suzuki-Miyaura coupling of 2-bromopyridine with arylboronic acids has also been reported, providing a direct route to unsymmetrical arylpyridine ketones. researchgate.netresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromopyrazine and its Analogs

| Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |

| Highly functionalized 6-bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Arylpyrazines | 85-100 | rsc.org |

| 2-Bromopyridine | 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 2-(3-Carboxyphenyl)pyridine | - | mychemblog.com |

| 2-Bromopyridine | Phenylboronic acid | APC-750@Pd | 2-Phenylpyridine | - | researchgate.net |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful method for forming C-C bonds and has been successfully applied to the synthesis of substituted pyrazines. rsc.org 2-Halopyrazines can be coupled with various organozinc reagents, including those derived from alkynes and other functionalized molecules. rsc.org For example, the Negishi reaction of 2-chloro-6-iodopyrazine (B3024086) with an acetylenic zinc reagent has been reported to give the coupled product in good yield. rsc.org Nickel-catalyzed Negishi cross-coupling reactions have also been shown to be effective for the synthesis of 5-alkylpyrazines. rsc.org A modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) has been developed for the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination and C-N Cross-Coupling

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. fishersci.itresearchgate.net This palladium-catalyzed cross-coupling reaction provides a versatile method for the amination of aryl and heteroaryl halides, including 2-bromopyrazine. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with the halide. fishersci.it

The scope of the Buchwald-Hartwig amination is extensive, allowing for the coupling of a wide variety of amines with aryl halides. fishersci.itresearchgate.net For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed, providing access to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov This methodology can be extended to 2-bromopyrazine, enabling the introduction of diverse amine functionalities onto the pyrazine ring. The reaction conditions are generally mild, and the use of sophisticated ligands allows for high efficiency and functional group tolerance. fishersci.itsemanticscholar.org

Recent advancements have focused on developing more practical and convenient protocols, such as using air-stable (NHC)Pd(R-allyl)Cl catalysts. rsc.org These catalysts have shown high activity for the coupling of a range of amines and amides with various aryl and heteroaryl halides, including electron-poor systems like 2-bromopyridine. semanticscholar.org The reaction conditions can be optimized to achieve high yields in short reaction times, even for challenging substrates. rsc.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Piperidine | [Pd(cinnamyl)Cl]2 / XantPhos | DBU | MeCN/PhMe | 91 |

| 2-Bromopyridine | Volatile Amines | Not Specified | Not Specified | Sealed Tube | Not Specified |

| 2-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]2 / XantPhos | DBU | MeCN/PhMe | 94 |

Sonogashira, Heck, and Stille Coupling Applications

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgresearchgate.net This reaction has been widely applied in pyrazine chemistry to introduce alkynyl groups. rsc.org Chloropyrazines have proven to be excellent substrates, and the methodology is also applicable to 2-bromopyrazine. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netrsc.org The Sonogashira reaction is valuable for the synthesis of extended π-conjugated systems containing the pyrazine moiety. rsc.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. rsc.orgrsc.org This reaction has been utilized for the functionalization of pyrazines, although the conditions may require careful optimization. rsc.org For example, the Heck coupling of 2,3-dichloropyrazine (B116531) with acrylates and styrenes has been explored, with the product distribution being dependent on the reaction temperature. rsc.org The reaction can sometimes lead to partial or complete hydrogenation of the double bond in the product, a phenomenon influenced by the electron-deficient nature of the pyrazine ring. rsc.org The Heck reaction has also been successfully applied to other heterocyclic bromides like 2-bromopyridine. researchgate.netresearchgate.net

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.orgosti.gov This reaction is a versatile tool for creating carbon-carbon bonds and has been used in the synthesis of various pyrazine derivatives. rsc.orgosti.gov A convenient, high-yield preparation of 2-(2-pyridinyl)pyrazine and 2,2'-bipyrazine (B159260) derivatives from their corresponding bromopyrazine precursors has been reported using Stille coupling. osti.gov Copper co-catalysis can enhance the efficiency of the Stille reaction for the acylation of bromopyrazines. thieme-connect.comthieme-connect.com

Table 2: Overview of Cross-Coupling Reactions with Pyrazine Substrates

| Reaction | Substrates | Catalyst System | Key Features |

| Sonogashira | 2-Halopyrazine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C(sp)-C(sp2) bonds; useful for π-conjugated systems. researchgate.netrsc.org |

| Heck | 2-Halopyrazine, Alkene | Pd catalyst | Forms C(sp2)-C(sp2) bonds; can be sensitive to reaction conditions. rsc.orgresearchgate.net |

| Stille | 2-Halopyrazine, Organostannane | Pd catalyst, optional Cu co-catalyst | Forms C-C bonds; tolerant of various functional groups. rsc.orgosti.govthieme-connect.com |

Copper-Catalyzed C-O, C-S, and C-P Bond Formations

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. nih.govnih.gov These reactions are particularly useful for the synthesis of a wide range of functionalized pyrazines.

Copper-catalyzed methods allow for the formation of C-O bonds, enabling the synthesis of pyrazinyl ethers. Similarly, C-S bonds can be formed through the coupling of 2-bromopyrazine with thiols, leading to the corresponding thioethers. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.govrsc.org For instance, a regioselective method for C-N and C-S bond formation with 2-halobenzoic acids has been described, which does not require a strong base and tolerates a variety of functional groups. nih.gov

The use of diamine ligands has been shown to significantly improve the efficiency of copper-catalyzed cross-coupling reactions. nih.gov Furthermore, copper catalysis can be employed for the synthesis of benzothiazoles through double C-S bond formation. organic-chemistry.org While less common, copper-catalyzed C-P bond formation is also a viable strategy for introducing phosphorus-containing moieties onto the pyrazine ring.

Organometallic Reactions and Metalation Strategies

The metalation of pyrazines is a key strategy for their functionalization. researchgate.net The synthesis of 2-bromopyrazine has been improved, and its metalation with lithium alkylamides has been studied. researchgate.net Directed ortho metalation is a powerful technique where a functional group directs the deprotonation of an adjacent position, allowing for regioselective functionalization. This has been successfully applied to 2-bromopyridine, and similar strategies can be envisioned for 2-bromopyrazine. tandfonline.com

The use of frustrated Lewis pairs has also been applied to the functionalization of N-heterocycles. d-nb.info This approach can facilitate the metalation of pyridines and other electron-deficient heterocycles. d-nb.info Additionally, Negishi cross-coupling reactions, which involve the coupling of an organozinc reagent with an organic halide, have been used for the synthesis of substituted pyrazines. rsc.orgmdpi.com

Radical Reactions Involving 2-Bromopyrazine Species

Radical reactions offer an alternative pathway for the functionalization of pyrazines. The photostimulated reactions of 2-bromopyridine with various nucleophiles have been investigated, proceeding through a radical-nucleophilic substitution (SRN1) mechanism. acs.org Similar reactivity can be expected for 2-bromopyrazine.

The synthesis of 2-bromopyridine can be achieved through a free radical bromination of pyridine at high temperatures, although this method often results in a mixture of products. google.com The bromine-magnesium exchange of 2-bromopyridine can lead to the formation of a nitroxide, which can mediate living free radical polymerization. doi.org The reactivity of aromatic carbon-centered σ-type radicals, such as those derived from bromopyridines, has been studied in both solution and the gas phase. nih.gov

Heterocyclic Functionalization and Ring Transformations of Pyrazine Derivatives

The pyrazine ring can undergo various functionalization reactions and, under certain conditions, ring transformations. imist.maimist.ma The presence of a bromo substituent on the pyrazine ring provides a handle for introducing a wide range of functional groups, which is crucial for the development of new bioactive compounds. imist.maimist.ma

Ring transformation reactions of pyrazines have been reported, for example, through intramolecular Diels-Alder reactions. wur.nl Another example is the transformation of a thiazoline-spiro-thiophene to a thieno[2,3-b]pyrazine (B153567) derivative. rsc.org These transformations can lead to the formation of novel heterocyclic systems with potentially interesting biological properties. The functionalization of the pyrazine ring is often a key step in the synthesis of more complex heterocyclic structures, such as quinoxalines and phenazines. doi.org

Precursor in the Synthesis of Diverse Pyrazine Derivatives

This compound is a key intermediate in the creation of a multitude of pyrazine derivatives. The bromine atom at the 2-position of the pyrazine ring enhances its reactivity, making it a valuable component in cross-coupling reactions, nucleophilic substitutions, and the functionalization of heterocyclic compounds. This reactivity allows for the introduction of various functional groups onto the pyrazine core, leading to a wide range of substituted pyrazine compounds with diverse chemical properties.

One of the most powerful applications of 2-bromopyrazine is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netmdpi.com These reactions enable the formation of new carbon-carbon bonds by coupling the bromopyrazine with a variety of organoboron or organotin reagents. researchgate.netmdpi.com For instance, the Suzuki coupling of 2-bromopyrazine with different boronic acids has been used to synthesize unsymmetrical arylpyridine ketones. researchgate.net This method provides a straightforward route to complex molecules that would be difficult to assemble otherwise.

Furthermore, 2-bromopyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other atoms or functional groups. This allows for the introduction of nitrogen, oxygen, or sulfur-containing moieties, further expanding the diversity of accessible pyrazine derivatives. For example, it can be used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown potential in medicinal applications. mdpi.com

The versatility of 2-bromopyrazine as a precursor is highlighted in the following table, which summarizes some of the key transformations it can undergo:

| Reaction Type | Reactant | Product Type | Significance |

| Suzuki Coupling | Arylboronic Acids | Arylpyrazines | Formation of C-C bonds, synthesis of biaryl compounds. researchgate.net |

| Stille Coupling | Organostannanes | Substituted Pyrazines | Versatile C-C bond formation. mdpi.com |

| Buchwald-Hartwig Amination | Amines | Aminopyrazines | Formation of C-N bonds, important for many biologically active molecules. nih.gov |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Alkoxy/Thioalkoxypyrazines | Introduction of various functional groups. |

These examples underscore the importance of this compound as a foundational building block in the synthesis of a broad spectrum of pyrazine derivatives, enabling the exploration of new chemical space and the development of novel compounds with tailored properties.

Construction of Fused Heterocyclic Systems (e.g., Pteridines)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, most notably pteridines. google.comchemsrc.com Pteridines, which consist of a pyrazine ring fused to a pyrimidine (B1678525) ring, are a class of compounds with significant biological and pharmaceutical importance. researchgate.net The reactivity of the bromine atom in 2-bromopyrazine allows for the necessary cyclization reactions to form these complex bicyclic structures.

One common strategy for pteridine (B1203161) synthesis involves the condensation of a substituted pyrazine, derived from 2-bromopyrazine, with a suitable partner. For example, 5-substituted 2-amino-3-cyanopyrazines, which can be prepared from brominated pyrazine precursors, are useful intermediates in pteridine synthesis. chemsrc.com The Gabriel-Isay condensation is a classical method that involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pteridine ring system. brynmawr.edu While not directly starting from 2-bromopyrazine, the synthesis of the required pyrimidine or dicarbonyl component can be influenced by pyrazine chemistry.

A more direct approach involves using a brominated pyrazine derivative as a scaffold to build the second ring. For instance, a study detailed the synthesis of 3-(p-Chlorocarbonyl)phenyl-1-methyl-2,4(1H,3H)-pteridinedione starting from methyl 3-amino-2-pyrazinecarboxylate, which can be brominated to introduce a reactive handle for further transformations. seikei.ac.jp The following table outlines a general synthetic approach to pteridines that can utilize brominated pyrazine intermediates.

| Starting Material | Key Intermediate | Reaction Type | Fused Heterocycle |

| 2-Aminopyrazine | 2-Amino-3-bromopyrazine derivative | Intramolecular cyclization | Pteridine |

| Methyl 3-amino-2-pyrazinecarboxylate | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Condensation and cyclization | Pteridinedione |

The ability to construct complex fused ring systems like pteridines from relatively simple starting materials like this compound highlights its importance in synthetic organic chemistry. This capability allows for the development of novel compounds with potential applications in various fields, including medicine and materials science.

Development of Ligands for Catalysis and Coordination Chemistry

This compound serves as a valuable precursor in the development of ligands for catalysis and coordination chemistry. The pyrazine moiety itself is an excellent coordinating agent due to the presence of two nitrogen atoms, which can bind to metal centers. researchgate.net The bromine atom on the pyrazine ring provides a reactive site for further functionalization, allowing for the synthesis of a wide variety of ligands with tailored electronic and steric properties.

These pyrazine-based ligands can be used to create transition metal complexes that are active catalysts for a range of organic transformations. For example, ligands derived from 2-bromopyrazine can be used in palladium-catalyzed cross-coupling reactions, where they can influence the efficiency and selectivity of the catalytic process. nih.govresearchgate.net The ability to fine-tune the ligand structure by modifying the pyrazine ring is crucial for optimizing the performance of the catalyst.

In coordination chemistry, pyrazine-based ligands are used to construct metal-organic frameworks (MOFs) and other coordination polymers. rsc.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The ability of pyrazine to bridge between metal centers makes it a particularly useful building block for these extended structures. By starting with this compound, chemists can introduce additional functionality into the ligand, which can then be used to modify the properties of the resulting MOF.

The following table provides examples of how 2-bromopyrazine derivatives are used in the development of ligands and catalysts:

| Ligand Type | Metal Complex | Application |

| Functionalized Pyrazine | Palladium(II) | Cross-coupling reactions nih.govresearchgate.net |

| Bipyridine derivative | Ruthenium(II) | Catalysis mdpi.com |

| N-heterocyclic carbene (NHC) precursor | Palladium(II) | Sonogashira coupling rsc.org |

The versatility of this compound as a starting material for ligand synthesis makes it an important tool for researchers in catalysis and coordination chemistry. The ability to easily modify the pyrazine core allows for the rational design of new ligands and catalysts with improved performance and novel properties.

Integration into Novel Chemical Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology (excluding biological outcomes)

This compound is a valuable tool for medicinal chemists in the design and synthesis of novel chemical scaffolds for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are a critical component of the drug discovery process, as they allow researchers to understand how the chemical structure of a molecule relates to its activity. acs.org By systematically modifying the structure of a lead compound and observing the effect on its activity, chemists can identify the key structural features that are responsible for its function.

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is found in a large number of biologically active compounds. This makes this compound an attractive starting material for the synthesis of new drug candidates. The bromine atom provides a convenient handle for introducing a wide variety of substituents onto the pyrazine ring, allowing for the rapid generation of a library of related compounds for SAR studies.

For example, a series of isoxazole (B147169) derivatives were synthesized as potent JNK inhibitors, and extensive SAR studies were conducted to identify the crucial groups for potency and selectivity. nih.gov This type of systematic exploration of chemical space is essential for optimizing the properties of a lead compound and developing a successful drug. The use of this compound as a starting material can greatly facilitate this process by providing easy access to a diverse range of analogs.

The following table illustrates how this compound can be used to generate a library of compounds for SAR studies:

| Scaffold | Modification Site | Diversity Element | Purpose of SAR Study |

| Pyrazine | 2-position (from bromine) | Aryl groups, alkyl groups, heterocycles | To explore the effect of substitution on the pyrazine ring. |

| Fused Pyrazine | Varies | Different ring systems and substituents | To investigate the impact of ring fusion and substitution patterns. |

| Pyrazine-linked scaffold | Linker and terminal group | Various linkers and functional groups | To probe the importance of the linker and terminal group for activity. |

By using this compound as a versatile building block, medicinal chemists can efficiently synthesize a wide range of compounds for SAR studies, accelerating the discovery of new and improved therapeutic agents.

Contributions to the Synthesis of Advanced Materials with Defined Properties

This compound is a valuable building block in the synthesis of advanced materials with specific, defined properties. The pyrazine ring, with its two nitrogen atoms, can act as a ligand, coordinating to metal ions to form a variety of materials, including coordination polymers and metal-organic frameworks (MOFs). rsc.org The bromine atom on the pyrazine ring provides a reactive handle that allows for further functionalization, enabling the tuning of the material's properties.

For example, the electronic properties of the pyrazine ring can be modified by introducing different substituents at the bromine position. This can affect the material's color, luminescence, and conductivity. The steric bulk of the substituent can also influence the structure of the material, leading to different packing arrangements and pore sizes in MOFs. This level of control is crucial for designing materials with specific applications in mind, such as gas storage, separation, or catalysis.

Pyrazine derivatives have also been investigated for their potential use as corrosion inhibitors for steel. researchgate.net The ability of the pyrazine ring to adsorb onto the metal surface and form a protective layer can help to prevent corrosion. By modifying the pyrazine ring with different functional groups, it is possible to enhance its corrosion-inhibiting properties.

The following table summarizes some of the advanced materials that can be synthesized using this compound as a starting material:

| Material Type | Key Feature | Potential Application |

| Metal-Organic Frameworks (MOFs) | Porous structure | Gas storage, separation, catalysis rsc.org |

| Coordination Polymers | Tunable electronic properties | Luminescent materials, sensors |

| Corrosion Inhibitors | Surface adsorption | Protection of metals researchgate.net |

The versatility of this compound as a synthetic building block makes it a valuable tool for materials scientists. The ability to easily modify the pyrazine core allows for the rational design of new materials with tailored properties, opening up new possibilities for a wide range of applications.

Historical Development and Evolution of Synthetic Approaches to Pyrazine Derivatives

The study of pyrazine (B50134) and its derivatives has a rich history, with early synthetic methods laying the groundwork for more advanced contemporary techniques. researchgate.net Pyrazine, a six-membered heterocyclic compound with two nitrogen atoms in a para arrangement, was initially synthesized through condensation and cyclization reactions. researchgate.netresearchgate.net These classical approaches often involved the reaction of 1,2-dicarbonyl compounds with 1,2-diamines. While foundational, these early methods sometimes lacked efficiency and versatility for creating substituted pyrazines.

Over the past decades, the synthetic toolbox for pyrazine derivatives has expanded significantly. researchgate.net Researchers have developed more sophisticated and efficient methods, including metal-catalyzed cross-coupling reactions, which allow for precise substitution on the pyrazine ring. researchgate.net The evolution of synthetic strategies has also been driven by the principles of green chemistry, leading to the development of more environmentally benign processes. researchgate.net The synthesis of pyrazine derivatives is a dynamic field, with ongoing research focused on creating novel pathways that provide access to a wider range of functionalized pyrazine structures for various applications. researchgate.net The development has moved from broad-stroke condensation reactions to highly specific, catalyzed reactions that allow for the construction of complex, multi-substituted pyrazine-containing molecules. nih.gov

Role of 2 Bromopyrazine and Its Hydrochloride in Contemporary Academic Investigations

2-Bromopyrazine (B1269915), and by extension its hydrochloride salt, serves as a key intermediate and building block in a multitude of contemporary academic research projects. Its primary role is that of a versatile precursor in organic synthesis. chemimpex.com The bromine atom on the electron-deficient pyrazine (B50134) ring makes the compound susceptible to various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. chemimpex.comsigmaaldrich.com This reactivity is exploited by researchers to introduce diverse molecular fragments, thereby constructing more complex molecules with desired properties. chemimpex.com

In the realm of medicinal chemistry, 2-bromopyrazine is frequently employed in the synthesis of novel compounds with potential biological activity. chemimpex.com It is a common starting material for developing agents targeting a range of diseases. chemimpex.com For instance, its structure is incorporated into frameworks designed as potential anti-cancer and anti-inflammatory agents. chemimpex.com

Beyond pharmaceuticals, 2-bromopyrazine is valuable in materials science. chemimpex.com It is used in the creation of advanced materials, such as specialized polymers and coatings, where its chemical properties contribute to enhanced durability and performance. chemimpex.com The stability and defined reactivity of 2-bromopyrazine make it an attractive component for researchers exploring new chemical pathways and synthesizing novel organic molecules for a variety of scientific applications. chemimpex.com

Overview of Key Research Domains for Halogenated Azine Compounds

Classical Approaches to 2-Bromopyrazine Synthesis

A cornerstone of aromatic chemistry, the Sandmeyer reaction, provides a reliable method for the introduction of a bromine atom onto the pyrazine (B50134) ring. This process begins with the diazotization of an aminopyrazine precursor.

The synthesis of 2-bromopyrazine often starts from 2-aminopyrazine (B29847). wikipedia.org This precursor is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). google.comgoogle.com This reaction forms an unstable diazonium salt intermediate. Subsequent decomposition of this salt, often facilitated by a copper(I) bromide (CuBr) catalyst, results in the formation of 2-bromopyrazine. smolecule.com The reaction temperature is a critical parameter and is typically kept low, often between -20°C and 5°C, to manage the stability of the diazonium salt. google.com

A similar strategy, known as the Craig method, involves the diazotization of 2-aminopyridine (B139424) in a concentrated aqueous solution of hydrobromic acid saturated with bromine. datapdf.com This approach has been adapted for the synthesis of brominated pyrazines. For instance, 2-amino-3-carbomethoxypyrazine can be successfully converted to 2-bromo-3-carbomethoxypyrazine using this protocol. datapdf.com

The diazotization-bromination sequence can be influenced by the presence of other substituents on the pyrazine ring. For example, in the synthesis of 2-amino-3-bromo-6-chloropyrazine, the process involves the chlorination of 3-aminopyrazine-2-carboxylate, followed by diazotization and bromination. google.com

Table 1: Examples of Diazotization-Mediated Bromination Reactions

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | 1. 48% HBr, -10°C; 2. Br₂, -10°C; 3. NaNO₂, -5°C; 4. 50% NaOH, 0°C | 2-Bromopyridine (B144113) | Not specified | google.com |

| 3-Aminopyrazine-2-carboxylate | 1. Chlorination; 2. Diazotization (NaNO₂), Bromination; 3. Hydrolysis; 4. Rearrangement; 5. Deprotection | 2-Amino-3-bromo-6-chloropyrazine | High | google.com |

| 2-Amino-3-carbomethoxypyrazine | Craig's Method (Diazotization in HBr/Br₂) | 2-Bromo-3-carbomethoxypyrazine | Not specified | datapdf.com |

This table is not exhaustive and represents selected examples.

Halogen exchange, or the Finkelstein reaction, offers an alternative route to 2-bromopyrazine, particularly when the corresponding chloro- or iodo-pyrazine is more readily available. This method involves the substitution of one halogen for another.

While less common for the primary synthesis of 2-bromopyrazine, halogen exchange can be an effective strategy. For instance, 2-chloropyridine (B119429) can be converted to 2-bromopyridine by reacting it with hydrogen bromide in an organic solvent. google.com This principle can be extended to the pyrazine series. The success of this reaction often depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions employed.

A related concept involves halogen-metal exchange reactions. In this approach, a bromo-substituted heterocyclic compound is treated with an organometallic reagent, such as butyllithium, to generate a lithiated intermediate. wikipedia.org This highly reactive species can then be quenched with an electrophile. While not a direct synthesis of 2-bromopyrazine, this reactivity highlights the utility of the bromine atom as a handle for further functionalization.

The direct introduction of a bromine atom onto the pyrazine ring through electrophilic aromatic substitution is a challenging endeavor. The electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, deactivates it towards electrophilic attack. cmu.edu

Direct bromination of pyridine (B92270), a related heterocycle, often requires harsh conditions and can lead to a mixture of products with low yields. The pyrazine ring is even less reactive. Attempts at direct electrophilic halogenation of the pyrazine nucleus are often unsuccessful. cmu.edu

However, direct C-H halogenation can be achieved under specific conditions, often requiring a catalyst or a pre-functionalized substrate. For example, the halogenation of 3-aryl-1H-pyrazol-5-amines has been accomplished using N-halosuccinimides (NXS) as the halogen source. beilstein-archives.org While not directly applicable to unsubstituted pyrazine, this demonstrates that direct halogenation of nitrogen-containing heterocycles is possible with the appropriate methodology.

For 2-aminopyrazine, direct halogenation has been explored with some success. The use of N-bromosuccinimide (NBS) as a brominating agent can lead to the formation of monobrominated pyrazine derivatives. d-nb.info The regioselectivity and extent of halogenation (mono- vs. di- or tri-halogenation) are highly dependent on the reaction conditions, including the solvent, temperature, and stoichiometry of the halogenating agent. d-nb.info

Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromopyrazine Hydrochloride

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 2-bromopyrazine (B1269915) hydrochloride and for monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. While specific data for 2-bromopyrazine hydrochloride is not readily available, analysis of the closely related 2-bromopyrazine reveals key spectral features. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the three non-equivalent aromatic protons on the pyrazine (B50134) ring. The chemical shifts and coupling constants of these protons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. For comparison, the ¹H NMR spectrum of the parent compound, 2-bromopyridine (B144113), in carbon tetrachloride shows signals at approximately 8.31, 7.17, 7.46, and 7.40 ppm. chemicalbook.com Similarly, the carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic M+2 peak, aiding in the identification of the compound. google.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C-N, and C-Br bond vibrations. The fingerprint region of the spectrum, typically from 1500 to 400 cm⁻¹, is unique to the molecule and can be used for its identification. docbrown.info For instance, the related compound 2-bromopyridine shows distinct peaks in its IR spectrum. chemicalbook.com

Chromatographic Methods for Purity Assessment and Process Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method is often employed. sielc.com A C18 column is a common choice for the stationary phase, and the mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govacs.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation and peak shape. For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. researchgate.net While 2-bromopyrazine is a liquid at room temperature, its hydrochloride salt is a solid and may require derivatization to increase its volatility for GC analysis. sigmaaldrich.comchemimpex.com A capillary column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is often used for separation. rsc.org Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS). coresta.orgacs.org GC-MS provides both chromatographic separation and mass spectral information, enabling confident identification and quantification.

Interactive Data Table: Chromatographic Conditions for Pyrazine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Not specified | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (gradient) | Tandem Mass Spectrometry (ESI+) | nih.gov |

| GC-MS | DB-17MS (30 m) | Helium | Mass Spectrometry (SIM) | coresta.org |

| GC-FTD | Not specified | Not specified | Flame Thermionic Detector | acs.org |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its detectability or chromatographic behavior. greyhoundchrom.comjfda-online.com

Fluorescence Derivatization Reagents and Protocols

Fluorescence derivatization involves reacting the analyte with a fluorescent reagent to produce a highly fluorescent product, which can then be detected with high sensitivity. youtube.compsu.edu For compounds like this compound, which are not naturally fluorescent, this technique can significantly lower the limits of detection.

Common derivatization reagents for amines, which could potentially be formed from this compound, include dansyl chloride and o-phthalaldehyde (B127526) (OPA). psu.eduddtjournal.com Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have also been explored for fluorescence derivatization, offering selective reactions under mild conditions. nih.gov The choice of reagent and reaction conditions depends on the specific functional groups present in the analyte and the desired analytical outcome. seikei.ac.jp For example, 4-bromomethyl-7-methoxycoumarin (B43491) has been used for the derivatization of carboxylic acids. psu.edu

Mass Spectrometry Derivatization Approaches for Trace Analysis

Derivatization can also be employed to enhance the performance of mass spectrometric analysis. researchgate.net By introducing a specific chemical group, the ionization efficiency of the analyte can be improved, leading to a stronger signal in the mass spectrometer. ddtjournal.com Furthermore, derivatization can be used to generate characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for selective reaction monitoring (SRM) in tandem mass spectrometry (MS/MS). ddtjournal.com This approach allows for highly selective and sensitive quantification of the analyte, even in complex matrices. Silylation, acylation, and alkylation are common derivatization techniques used in GC-MS. jfda-online.com

Quantification Methodologies in Complex Research Matrices (Non-Clinical)

Accurate quantification of this compound in complex non-clinical research matrices is crucial for understanding its behavior and fate.

Quantitative analysis is typically performed using chromatographic methods coupled with a suitable detector. nih.gov For HPLC, quantification is often based on the peak area of the analyte, which is proportional to its concentration. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. coresta.org The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

In GC-MS, quantification can be performed in either full-scan or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity and selectivity by monitoring only a few specific ions characteristic of the analyte. coresta.org For even more complex matrices, tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) is the method of choice. nih.gov This technique provides excellent specificity by monitoring a specific fragmentation transition of the analyte, minimizing interferences from the matrix. nih.gov The use of an internal standard is highly recommended in all quantitative methods to correct for variations in sample preparation and instrument response.

Interactive Data Table: Quantitative Analysis Methods for Pyrazines

| Method | Matrix | Key Features | Reference |

|---|---|---|---|

| UPLC-MS/MS | Soy Sauce Aroma Type Baijiu | Direct injection, MRM for quantification and confirmation. | nih.gov |

| GC-MS | Tobacco | SIM mode for data acquisition, bracketing standards for some compounds. | coresta.org |

| Differential-pulse Polarography | Buffer Solution | Simultaneous determination of pyrazine and its methyl derivatives using a Kalman filter approach. | psu.edu |

Theoretical and Computational Studies on 2 Bromopyrazine Hydrochloride Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Ab Initio, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine optimized molecular structures, vibrational frequencies, and electronic properties.

DFT Studies and Electronic Properties: DFT, particularly using functionals like B3LYP, is a common method for studying pyrazine (B50134) and pyridine (B92270) derivatives. dergipark.org.traob.rsresearchgate.net For instance, a DFT study on dissociative electron attachment to 2-bromopyrazine (B1269915) provided calculations of its potential energy curves and vertical electron attachment energies (VEA). aob.rs According to these calculations, the lowest state of the pyrazine anion is bound, and the VEA of pyrazine is negative. aob.rs Such studies help in understanding how the molecule accommodates an extra electron, which is crucial for predicting its behavior in redox reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of molecular stability and reactivity. researchgate.net

In studies of related molecules like imidazo[1,2-α]pyrazine derivatives and 2-amino-5-bromopyrazine, DFT calculations have been used to determine these parameters. For 2-amino-5-bromopyrazine, the calculated EHOMO was -6.1561 eV and ELUMO was -1.6044 eV, resulting in an energy gap of 4.5517 eV. researchgate.net For 2-bromopyrazine, protonation to form the hydrochloride salt would be expected to lower the energies of both the HOMO and LUMO due to the influence of the positive charge, likely increasing the energy gap and affecting its reactivity.

Table 6.1.1: Calculated Quantum Chemical Parameters for Related Pyrazine and Pyridine Derivatives Using DFT This table presents data from related compounds to illustrate the typical values obtained from DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromopyrazine | -6.1561 | -1.6044 | 4.5517 | 5.7059 | researchgate.net |

| 2-Methylpyrazine | -6.6358 | -1.1891 | 5.4467 | 1.8317 | researchgate.net |

Data sourced from computational studies on pyrazine derivatives.

The analysis of frontier molecular orbitals often reveals that for pyrazine systems, the electron density of the HOMO and LUMO is distributed across the aromatic ring. The presence of a bromine atom and protonation at a nitrogen atom would significantly influence this distribution, impacting the sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The pyrazine ring is planar, and the primary conformational freedom in 2-bromopyrazine hydrochloride arises from the interactions with the chloride counter-ion and surrounding solvent molecules or other molecules in the crystal lattice. While specific conformational analyses on this compound are not prominent in the literature, studies on related substituted pyridines and pyrazines are informative. For example, computational analysis of 3-bromopyrazine-2-carbaldehyde (B1514354) suggests that the aldehyde group tends to be coplanar with the pyrazine ring. For this compound, the key structural parameters (bond lengths, bond angles) would be determined by the electronic effects of the bromine substituent and the protonated nitrogen atom.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in different environments, such as in solution or within a biological system. For example, MD simulations have been used to assess the stability of Schiff bases derived from 5-bromopyridin, demonstrating their potential as stable drug candidates. researchgate.net Similar simulations for this compound could elucidate the stability of its hydration shell, its interactions with solvent molecules, and the dynamics of the association between the bromopyrazinium cation and the chloride anion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of why certain products are formed over others.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, computational studies can clarify the mechanism. A computational investigation into the SNAr reaction of 2-bromopyridine (B144113) with thiophenol showed that water can act as both a solvent and a catalyst, significantly lowering the transition state energy by forming hydrogen bonds. niscpr.res.in A similar mechanistic role for protic solvents could be anticipated for reactions involving this compound.

In another example, a study on the Ru(II)-mediated conversion of 2-bromopyridines to heteroarylated 2-pyridones proposed a plausible reaction pathway involving oxygen incorporation, a Buchwald-Hartwig type reaction, and subsequent C-H activation, all of which could be modeled computationally. mdpi.com A DFT study on dissociative electron attachment to 2-bromopyrazine has provided potential energy curves for the C-Br bond cleavage, which is a fundamental step in many of its reactions. aob.rs This type of analysis is crucial for understanding reaction initiation and selectivity.

Intermolecular Interactions and Solid-State Phenomena, including Halogen Bonding

In the solid state, the crystal packing of this compound is governed by a variety of intermolecular interactions, including hydrogen bonds and halogen bonds.

Halogen Bonding: A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). mdpi.com

In the crystal structure of this compound, the bromine atom can act as a halogen bond donor. The C-Br bond creates a region of positive electrostatic potential on the bromine atom opposite to the covalent bond, which can interact attractively with the chloride anion (Cl⁻) or the nitrogen atom of a neighboring pyrazine ring. Theoretical calculations and crystal structure analyses of related bromopyridinium salts have confirmed the importance of C-Br···X⁻ (where X is a halide) interactions in directing the supramolecular assembly. rsc.org These interactions are characterized by their high directionality, with the C-Br···X angle being close to 180°. acs.org

Table 6.4.1: Characteristics of Halogen Bonds in Related Systems

| Donor | Acceptor | Interaction Type | Key Geometric Feature | Significance | Reference |

|---|---|---|---|---|---|

| C-Br | F⁻ | Charge-assisted Halogen Bond | Symmetrical bifurcated C-Br···F interaction | Stronger than linear interaction, controls supramolecular assembly | rsc.org |

| C-Br | Cl⁻ (in Co complex) | Halogen Bond | X···Cl distance and angle | Energy grows with heavier halogens (I > Br > Cl) | mdpi.com |

Theoretical Insights into Structure-Reactivity Relationships and Selectivity

Theoretical chemistry offers powerful tools to predict and rationalize the reactivity and selectivity of molecules. By correlating calculated molecular properties with experimental outcomes, quantitative structure-activity relationships (QSAR) and other predictive models can be developed.

Reactivity Descriptors: Quantum chemical parameters derived from DFT, such as HOMO/LUMO energies, electronegativity, and chemical hardness, serve as reactivity descriptors. dergipark.org.trresearchgate.net For example, a lower LUMO energy for this compound would suggest it is a better electron acceptor, making it more susceptible to nucleophilic attack. The distribution of electrostatic potential on the molecular surface can pinpoint the most likely sites for such attacks.

Predictive Models: Studies have successfully used computational parameters to build models that predict chemical reactivity. For instance, computational models have been used to rationalize the regioselectivity of reactions on substituted pyridines. For 2-bromopyrazine, the presence of two nitrogen atoms and a bromine atom creates distinct electronic properties. The electron-withdrawing nature of the pyrazine ring, enhanced by the bromine atom, makes the ring electron-deficient and activates the C-Br bond for substitution or metal-catalyzed coupling reactions. Computational modeling can quantify the activation barriers for substitution at different positions, thereby predicting regioselectivity. A DFT study on the dissociative electron attachment to 2-bromopyrazine provides direct insight into the initial step of reactions involving C-Br bond cleavage. aob.rs This fundamental understanding of structure and electronic properties is key to predicting its role in complex chemical transformations.

Future Directions and Emerging Research Avenues for 2 Bromopyrazine Hydrochloride

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the carbon-bromine bond in 2-bromopyrazine (B1269915) hydrochloride is central to its utility, primarily in cross-coupling reactions. Future research will focus on expanding the repertoire of catalytic transformations beyond conventional methods, exploring novel catalysts and reaction pathways to construct increasingly complex molecular architectures.

Ruthenium-catalyzed reactions, for instance, have shown promise in transforming 2-bromopyridines into complex polyheteroarylated 2-pyridones through a domino sequence of C-O/C-N/C-C bond formations. mdpi.com A similar strategy could be applied to 2-bromopyrazine, potentially leading to novel poly-substituted pyrazinone scaffolds with unique photophysical or biological properties. mdpi.com Preliminary studies on such systems suggest a synthetic pathway involving oxygen incorporation from a carbonate source, followed by Buchwald-Hartwig type reactions and C-H activation. mdpi.com

Furthermore, palladium-catalyzed carbonylative cross-coupling reactions, which have been used to synthesize unsymmetrical arylpyridine ketones from 2-bromopyridine (B144113), could be adapted for 2-bromopyrazine. researchgate.net This would provide a direct route to aryl pyrazinyl ketones, valuable intermediates for pharmaceuticals and functional materials. The development of novel palladium/N-heterocyclic carbene (NHC) complexes as catalysts could enhance the efficiency and selectivity of these transformations. researchgate.net

Another promising avenue is the use of palladium catalysis to synthesize novel fused heterocyclic systems. For example, a base-mediated condensation of 2-amino-5-bromopyrazine-3[4H]-thione with quinoline (B57606) derivatives, followed by a palladium-catalyzed Heck-Mizoroki cross-coupling, has been used to create angular azaphenothiazines. researchgate.net Exploring different coupling partners and catalytic systems will undoubtedly lead to new classes of fused pyrazine (B50134) heterocycles.

| Catalytic Method | Potential Application for 2-Bromopyrazine | Resulting Scaffold |

| Ru(II)-Catalyzed Domino Reaction | Synthesis of poly-substituted pyrazinones | Polyheteroarylated Pyrazinones |

| Pd/NHC-Catalyzed Carbonylative Coupling | Synthesis of aryl pyrazinyl ketones | Unsymmetrical Aryl Pyrazinyl Ketones |

| Pd-Catalyzed Heck-Mizoroki Coupling | Formation of fused heterocyclic systems | Angular Azaphenothiazines |

Advancements in Asymmetric Synthesis and Chiral Modifications

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. For pyrazine-containing compounds, which are prevalent in pharmaceuticals, the development of robust asymmetric syntheses is a critical research area. Future efforts will likely focus on creating chiral derivatives of 2-bromopyrazine hydrochloride and utilizing them in stereoselective reactions.

One approach involves the development of novel chiral ligands containing a pyrazine moiety for asymmetric catalysis. Axially chiral P,N-ligands incorporating a pyrazine unit have been designed and synthesized for use in palladium-catalyzed allylic substitution, achieving high enantioselectivity. researchgate.net The synthesis of these ligands often involves a key Suzuki cross-coupling step to form the biaryl linkage, followed by resolution via diastereomeric palladacycles. researchgate.net

Another strategy is the direct asymmetric synthesis of complex pyrazine-containing molecules. For example, the asymmetric synthesis of B-973B, a novel α7 nAChR ago-PAM, was accomplished with high enantiomeric excess (99% ee), demonstrating the feasibility of creating complex chiral molecules from pyrazine precursors. nih.gov The synthesis involved the creation of a tricyclic bromo pyrazine derivative as a key intermediate. nih.gov The development of chiral variants of synthetic methodologies, such as those used to produce triazolo[4,3-a]pyrazines, represents a significant opportunity. google.comarabjchem.org Utilizing chiral starting materials, like 3-substituted-piperazin-2-ones, can provide access to enantiomerically pure fused pyrazine systems. google.com

Applications in Flow Chemistry and Automated Synthesis

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. This compound and its derivatives are well-suited for integration into flow chemistry and automated synthesis platforms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving highly reactive intermediates. acs.org For instance, the instability of free-base 4-bromopyridine (B75155) is a known issue; however, integrating its generation from the hydrochloride salt and subsequent reaction into a single, continuous-flow process has been shown to be highly efficient, with reaction sequences completed in seconds. thieme-connect.com A similar strategy could be applied to 2-bromopyrazine, mitigating stability issues and improving yields.

Automated solid-phase synthesis in a continuous-flow fashion is another powerful tool. A six-step synthesis of the pyrazine-containing drug prexasertib (B560075) was achieved with a 65% isolated yield over 32 hours of continuous operation. nih.gov This platform allows for the creation of a digital "chemical recipe file" that can be easily modified to synthesize a library of derivatives for early and late-stage diversification, enabling rapid exploration of chemical space. nih.gov The synthesis of pyrazinamide (B1679903) derivatives has also been successfully demonstrated in a continuous-flow system using an immobilized enzyme catalyst (Lipozyme® TL IM), highlighting a greener and more efficient biocatalytic approach. researchgate.net

| Flow Chemistry Application | Advantage | Example Compound/System |

| Integrated Desalting and Reaction | Overcomes instability of free base, improves yield | 4-Bromopyridine thieme-connect.com |

| Automated Solid-Phase Synthesis | Rapid, on-demand synthesis and diversification | Prexasertib nih.gov |

| Continuous-Flow Enzymatic Catalysis | Greener, efficient synthesis of derivatives | Pyrazinamide Derivatives researchgate.net |

Integration into Supramolecular Assemblies and Nanoscale Architectures

The ability of pyridine-based molecules to act as ligands for metal ions makes them excellent candidates for constructing complex supramolecular structures and nanoscale materials. 2-Bromopyrazine, with its two nitrogen atoms and a modifiable bromine atom, offers a rich platform for designing building blocks for hierarchical self-assembly.

Coordination-driven self-assembly can be used to create discrete metallacycles, such as rhomboids and hexagons. pnas.org By functionalizing a dipyridyl ligand, researchers have demonstrated the ability to form these structures and then link them together using orthogonal hydrogen-bonding interactions, leading to supramolecular polymers with tunable topologies. pnas.org 2-Bromopyrazine could be incorporated into such ligands, allowing for post-assembly modification at the bromine position or influencing the electronic properties of the final assembly.

The use of bromopyridines as ligands in the construction of coordination polymers and cyano-bridged metal assemblies is an active area of research. These materials can exhibit interesting magneto-optical functions. Furthermore, pyrazine derivatives can be used to create nanoscale architectures. For example, the interparticle linking of gold nanoparticles with thioether-based linkers can lead to the formation of spherical assemblies, and the surface chemistry can be influenced by molecules like 2-bromopyridine. acs.org Light-driven self-assembly is another emerging area, where covalent organic frameworks functionalized with photo-responsive molecules like spiropyran can be triggered to form specific nanoscale architectures. nih.gov

Development of High-Throughput Screening Methodologies for New Chemical Reactions

To accelerate the discovery of novel reactions and applications for this compound, high-throughput experimentation (HTE) is an indispensable tool. HTE allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, significantly reducing the time required for process development and optimization. acs.org

Future research will involve applying HTE to explore the reaction space of 2-bromopyrazine more comprehensively. This includes screening for new cross-coupling partners, identifying optimal conditions for novel catalytic transformations, and discovering previously unknown reaction pathways. acs.org Colorimetric screening methods are particularly promising for the rapid identification of successful reactions. For instance, fast colorimetric assays have been developed for visible-light photocatalytic reactions, allowing for the quick assessment of catalyst performance and substrate scope, including the dehalogenation of heteroaromatic halides like 2-chloropyrazine. rsc.org Such methods could be adapted to screen for new photocatalytic reactions involving 2-bromopyrazine.

The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the discovery process. While Pd-mediated C-C cross-coupling reactions like the Suzuki-Miyaura reaction are frequently screened, HTE provides the opportunity to explore less common but potentially valuable transformations. acs.org

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The future of this compound is not confined to traditional organic synthesis but extends to the creation of advanced materials with novel properties. This interdisciplinary research area leverages the synthetic versatility of the pyrazine core to build functional materials for a wide range of applications.

The development of functionalized polymers and advanced materials often relies on versatile synthons like brominated heterocycles. Pyrazine-containing ligands can be incorporated into metal-organic frameworks (MOFs) or coordination polymers, where the pyrazine unit can influence the framework's porosity, stability, and catalytic activity. The bromine atom on 2-bromopyrazine serves as a synthetic handle for further functionalization, allowing for the tuning of the material's properties after its initial construction.

The intersection of photocatalysis and materials science is a particularly fertile ground for innovation. acs.org Pyrazine derivatives could be integrated into photocatalytic systems, either as part of the catalyst itself or as a component of a larger material that supports the photocatalytic process. This could lead to new materials for solar fuel generation or environmental remediation. acs.org The ability to construct well-defined two- and three-dimensional architectures through nanoscale engineering opens up possibilities for applications in sensors, electronics, and drug delivery, where the electronic properties of the pyrazine ring can be exploited. acs.org

Q & A

Q. What strategies resolve contradictions in reported reaction outcomes for this compound?

- Methodology : Replicate studies under controlled conditions (same catalyst batch, inert atmosphere). Use Design of Experiments (DoE) to isolate variables (e.g., moisture sensitivity, ligand purity). For example, Pd(PPh₃)₄ may deactivate in the presence of pyridinic nitrogen, whereas Cu systems tolerate heteroaromatic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.